Abacavir 5'-phosphate

概要

説明

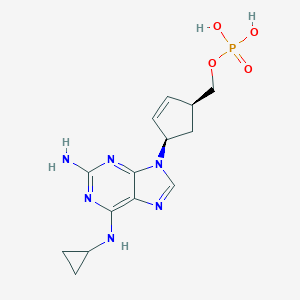

Abacavir 5’-phosphate is a metabolite of Abacavir, which is a nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV/AIDS. Abacavir works by blocking the HIV reverse transcriptase enzyme, which is essential for the replication of the virus . Abacavir 5’-phosphate is an important intermediate in the metabolic pathway of Abacavir, contributing to its antiviral activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Abacavir 5’-phosphate typically involves the phosphorylation of Abacavir. One common method is the reaction of Abacavir with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the 5’-phosphate ester .

Industrial Production Methods: Industrial production of Abacavir 5’-phosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

化学反応の分析

Types of Reactions: Abacavir 5’-phosphate undergoes various chemical reactions, including:

Reduction: Although less common, reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate group, leading to the formation of different phosphate esters.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, platinum electrodes, boron-doped diamond electrodes.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as alcohols, amines, and thiols.

Major Products Formed:

Oxidation: Formation of carboxylate and glucuronide metabolites.

Reduction: Formation of reduced analogs of Abacavir.

Substitution: Formation of different phosphate esters depending on the nucleophile used.

科学的研究の応用

Abacavir 5’-phosphate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs and antiviral agents.

Biology: Studied for its role in the metabolic pathways of nucleoside reverse transcriptase inhibitors.

作用機序

Abacavir 5’-phosphate is converted intracellularly to its active form, carbovir triphosphate. This active metabolite inhibits the HIV-1 reverse transcriptase enzyme by competing with the natural substrate deoxyguanosine-5’-triphosphate and incorporating into the viral DNA, thereby terminating the DNA chain and preventing viral replication .

類似化合物との比較

Uniqueness of Abacavir 5’-phosphate: Abacavir 5’-phosphate is unique due to its specific phosphorylation at the 5’ position, which is crucial for its conversion to the active triphosphate form. This selective phosphorylation enhances its antiviral activity and contributes to its effectiveness in combination antiretroviral therapy .

生物活性

Abacavir 5'-phosphate is an important metabolite of abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV. Understanding the biological activity of this compound is crucial for elucidating its therapeutic effects and potential side effects, particularly concerning cardiovascular health and drug resistance mechanisms.

Abacavir is metabolized to its active form, carbovir triphosphate (CBVTP), which acts as a guanosine analogue. CBVTP inhibits HIV-1 reverse transcriptase, leading to chain termination during viral DNA synthesis. This inhibition occurs through competitive binding with the natural substrate deoxyguanosine triphosphate (dGTP), which can be affected by mutations in the reverse transcriptase enzyme, such as the M184V mutation that confers resistance to abacavir .

Cardiovascular Effects

Recent studies have highlighted the cardiovascular implications of abacavir therapy. Research indicates that abacavir induces endothelium-dependent relaxation of rat basilar arteries, suggesting a potential mechanism for increased cardiovascular risk associated with its use. The relaxation effect is mediated through the activation of adenosine A2 receptors and subsequent nitric oxide release, although abacavir does not impair endothelial function directly .

Key Findings:

- Abacavir increased cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells.

- The relaxation effect was diminished in the presence of nitric oxide synthase inhibitors, indicating a reliance on nitric oxide signaling.

- Inflammatory markers such as C-reactive protein were elevated in patients switching to abacavir therapy, although some studies reported no significant increases in pro-inflammatory biomarkers .

Pharmacokinetics and Drug Interactions

The pharmacokinetic profile of abacavir shows significant variability based on genetic factors and concomitant medications. For instance, enzyme polymorphisms affecting drug transporters can influence the absorption and metabolism of abacavir. Studies indicate that co-administration with other antiretroviral therapies does not antagonize its antiviral activity, which is essential for combination therapy approaches .

Table 1: Pharmacokinetic Parameters of Abacavir

| Parameter | Value |

|---|---|

| Bioavailability | ~83% |

| Half-life | 1.5 hours |

| Volume of distribution | 0.8 L/kg |

| Clearance | 0.4 L/h/kg |

Case Studies

Several clinical case studies have documented the effects of abacavir on patients with HIV:

- Case Study 1 : A patient developed hypersensitivity reactions after starting abacavir therapy, highlighting the importance of genetic screening for HLA-B*5701 allele before initiation.

- Case Study 2 : Patients treated with abacavir exhibited an increase in inflammatory markers compared to those on other NRTIs, raising concerns about long-term cardiovascular risks associated with its use.

特性

IUPAC Name |

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N6O4P/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-24-25(21,22)23/h1,4,7-10H,2-3,5-6H2,(H2,21,22,23)(H3,15,17,18,19)/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBOXVWMECPEJS-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332856 | |

| Record name | Abacavir 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136470-77-4 | |

| Record name | Abacavir 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abacavir 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABACAVIR 5'-MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I6AN9D95R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。